molecular formula C10H22Cl2N2O2S B1383869 (4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride CAS No. 2173052-16-7

(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Cat. No. B1383869
CAS RN: 2173052-16-7
M. Wt: 305.3 g/mol
InChI Key: FYGCOPBVYFLRKC-JXGSBULDSA-N
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Description

This compound is a derivative of octahydrothieno[3,4-b]pyrazine . It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The “6,6-dioxide” indicates the presence of two oxygen atoms, likely in the form of sulfoxide functional groups attached to the sulfur atom of the thiophene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazine ring, followed by the introduction of the thiophene ring . The exact synthetic route would depend on the starting materials and the specific conditions required to form the desired stereochemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic system, consisting of the fused pyrazine and thiophene rings . The “4aR,7aS” notation indicates the stereochemistry at the 4a and 7a positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrazine ring and the sulfur atom in the thiophene ring . The sulfoxide groups could potentially be reduced or oxidized, and the pyrazine ring might undergo reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the sulfoxide groups might increase its polarity and influence its solubility in different solvents .

Scientific Research Applications

  • Synthesis Techniques :

    • The reaction of ninhydrin with 1,2-bishydroxylamines affords dihydroindeno[1,2-b]pyrazine N,N′-dioxides, which are intermediates in the synthesis of related compounds (Mazhukin et al., 1994).
    • A catalyst named N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide was used in a one-pot multi-component reaction to synthesize pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives (Khazaei et al., 2015).
  • Biological Evaluation :

    • Certain pyrazine derivatives have been evaluated for their inhibitory activity on monoamine oxidase, suggesting potential therapeutic implications (Ahmad et al., 2019).
    • Studies have also explored the antimicrobial activities of heterocyclic compounds based on pyrazole structures (El‐Emary et al., 2002).
  • Chemical Properties and Reactions :

    • Research has focused on understanding the photophysical characteristics of monomeric 2,3-difunctionalized thieno[3,4-b]pyrazines, which are relevant for polythieno[3,4-b]pyrazine materials (Rasmussen et al., 2004).
    • Studies on the synthesis and structural characterization of pyrazine derivatives fused to other chemical structures, like in the case of semisynthetic taraxerone, have been conducted (Zorina et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information . It would likely depend on the specific biological target and the environment in which the compound is used .

Safety and Hazards

The safety data sheet for a similar compound, (4Ar,7as)-1-methyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride, suggests that it should not be released into the environment and that personal protective equipment should be used when handling it .

Future Directions

The future research directions for this compound would likely depend on its potential applications . For example, if it shows promising biological activity, it might be studied further as a potential therapeutic agent .

properties

IUPAC Name

(4aS,7aR)-4-(2-methylpropyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.2ClH/c1-8(2)5-12-4-3-11-9-6-15(13,14)7-10(9)12;;/h8-11H,3-7H2,1-2H3;2*1H/t9-,10+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGCOPBVYFLRKC-JXGSBULDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNC2C1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 3
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 4
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 5
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride
Reactant of Route 6
(4aR,7aS)-1-isobutyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

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